molecular formula C9H13NO B1286639 2-Methoxy-3,5-dimethylaniline CAS No. 35490-72-3

2-Methoxy-3,5-dimethylaniline

Cat. No.: B1286639
CAS No.: 35490-72-3
M. Wt: 151.21 g/mol
InChI Key: HQJBYCPQFNTCNM-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-dimethylaniline is an organic compound with the chemical formula C9H13NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the use of dimethyl ether as the methylating agent. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: Electrophilic substitution reactions are common, where the methoxy and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-Methoxy-3,5-dimethylaniline is utilized in numerous scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of dyes and pigments.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5-dimethylaniline involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with similar reactivity but different substitution patterns.

    3,5-Dimethylaniline: Lacks the methoxy group, resulting in different chemical properties.

    2-Methoxyaniline: Contains a methoxy group but lacks the additional methyl groups.

Uniqueness: 2-Methoxy-3,5-dimethylaniline is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJBYCPQFNTCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603605
Record name 2-Methoxy-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-72-3
Record name 2-Methoxy-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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